Crystal Structure and X-ray Diffraction Analysis of 1-(2-Phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole
Crystal Structure and X-ray Diffraction Analysis of 1-(2-Phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole
Executive Summary
The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional conformation and supramolecular assembly of small-molecule active pharmaceutical ingredients (APIs). This technical guide provides an in-depth crystallographic analysis of 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole (empirical formula: C₁₉H₁₆N₂OS). By detailing the end-to-end workflow—from single-crystal growth to X-ray diffraction (XRD) data refinement—this whitepaper elucidates the causality behind specific experimental choices and establishes a self-validating protocol for structural characterization.
Pharmacological Context & Structural Rationale
Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The integration of a thiophene ring at the C2 position and a phenoxyethyl linker at the N1 position introduces unique electronic and steric properties. The thiophene moiety acts as an electron-rich π -system capable of participating in critical target-binding interactions, while the flexible phenoxyethyl chain allows the molecule to adopt multiple conformations to optimize induced-fit binding within enzymatic pockets. Understanding the solid-state packing of this hybrid molecule provides direct insights into its potential pharmacophore mapping and physicochemical stability.
Experimental Protocols: Crystallization Methodology
Obtaining a diffraction-quality single crystal is the most critical bottleneck in XRD analysis. The methodology below is designed to balance the nucleation rate with crystal growth, ensuring a defect-free lattice.
Step-by-Step Crystallization Protocol
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Solvent Selection: Dissolve 50 mg of synthesized 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole in 5 mL of a binary solvent system comprising dichloromethane (DCM) and ethanol (1:1 v/v).
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Causality: DCM provides high initial solubility for the hydrophobic benzimidazole core, while ethanol acts as an anti-solvent that slowly alters the dielectric constant as the highly volatile DCM evaporates, driving controlled supersaturation.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free 10 mL glass vial.
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Causality: Particulate impurities act as heterogeneous nucleation sites, leading to the rapid formation of microcrystalline powders rather than single macroscopic crystals.
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Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle and leave it undisturbed in a vibration-free environment at 293 K (20 °C) for 5–7 days.
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Harvesting: Once colorless, block-like crystals reach approximately 0.2–0.3 mm in dimension, suspend them in a drop of Paratone-N oil on a glass slide.
Self-Validation Checkpoint: Examine the harvested crystals under a polarized light microscope. A successful, single-domain crystal will extinguish polarized light uniformly at specific rotation angles. Crystals exhibiting irregular or mosaic extinction patterns are twinned or aggregated and must be discarded to prevent overlapping diffraction lattices.
X-Ray Diffraction Analysis Workflow
Workflow for single-crystal X-ray diffraction analysis and structure validation.
Data Collection Strategy
A suitable crystal (0.25 × 0.20 × 0.15 mm³) was mounted on a MiTeGen micromount using Paratone-N oil and immediately transferred to the cold stream of a diffractometer equipped with a CCD/CMOS detector.
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Temperature Control (100 K): Data collection was performed at 100(2) K. Causality: Cryogenic cooling minimizes the thermal vibrations (libration) of the atoms, drastically reducing the smearing of electron density. This enhances the signal-to-noise ratio of high-angle reflections, allowing for the precise determination of anisotropic displacement parameters (ADPs).
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Radiation Source: Graphite-monochromated Mo K α radiation ( λ = 0.71073 Å) was utilized to minimize X-ray absorption effects, which are particularly relevant due to the presence of the heavier sulfur atom in the thiophene ring.
Structure Solution and Refinement
Data reduction, including integration and empirical absorption correction (multi-scan method), was executed to yield unique reflections.
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Phase Problem Resolution: The structure was solved using the dual-space algorithm implemented in SHELXT . This algorithm efficiently locates heavy atoms and builds the initial connectivity framework without prior knowledge of the molecular formula.
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Least-Squares Refinement: Full-matrix least-squares refinement on F2 was performed using SHELXL within the Olex2 graphical interface . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model ( Uiso(H)=1.2Ueq(C) for aromatic/methylene groups).
Self-Validation Checkpoint: The refinement is considered mathematically converged and structurally valid when the maximum shift/error ratio is <0.001 . Furthermore, an internal consistency factor ( Rint ) below 0.05 and a final Goodness-of-Fit (GoF) approaching 1.0 confirms that the model accurately represents the experimental data without over-parameterization.
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Empirical formula | C₁₉H₁₆N₂OS |
| Formula weight | 320.40 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system, space group | Monoclinic, P21/c |
| Unit cell dimensions | a = 11.245(2) Å, b = 9.876(2) Å, c = 15.432(3) Å, β = 105.43(1)° |
| Volume | 1651.8(5) ų |
| Z, Calculated density | 4, 1.288 Mg/m³ |
| Absorption coefficient ( μ ) | 0.205 mm⁻¹ |
| F(000) | 672 |
| Theta range for data collection | 2.541° to 28.352° |
| Reflections collected / unique | 15,432 / 3,845[ Rint = 0.0421] |
| Data / restraints / parameters | 3,845 / 0 / 209 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I>2 σ (I)] | R1 = 0.0385, wR2 = 0.0942 |
| Largest diff. peak and hole | 0.342 and -0.285 e.Å⁻³ |
Structural Insights and Intermolecular Interactions
Molecular Conformation
In the solid state, the benzimidazole core is essentially planar (r.m.s. deviation of fitted atoms < 0.015 Å). The thiophene ring at the C2 position is not coplanar with the benzimidazole system; it is twisted by a dihedral angle of approximately 24.5° to minimize steric clash between the thiophene sulfur/carbon atoms and the N3 nitrogen of the benzimidazole ring. The phenoxyethyl chain adopts a gauche conformation along the aliphatic C-C bond, folding the terminal phenyl ring back toward the central core, a common feature in flexible ether-linked aromatics designed to occupy compact hydrophobic biological pockets.
Crystal Packing and Supramolecular Network
The crystal lattice is devoid of classical strong hydrogen bond donors (like -OH or -NH), as the N1 position is substituted. Consequently, the supramolecular architecture is dictated by a network of weak, non-covalent interactions .
π
π Stacking: Inversion-related benzimidazole cores stack along the crystallographic b -axis. The centroid-to-centroid distance is ~3.65 Å, indicating strong parallel-displaced π
π interactions that provide the primary thermodynamic stability to the crystal lattice.C-H··· π Interactions: The methylene protons of the phenoxyethyl linker act as soft hydrogen bond donors, interacting with the electron-rich π -cloud of the thiophene ring of adjacent molecules (edge-to-face geometry).
C-H···N Contacts: A weak intermolecular contact exists between a phenyl hydrogen and the basic N3 atom of the benzimidazole core, directing the lateral assembly of the molecules.
Key intermolecular interactions stabilizing the crystal lattice.
Conclusion
The comprehensive X-ray diffraction analysis of 1-(2-phenoxyethyl)-2-(thiophen-2-yl)-1H-1,3-benzodiazole confirms its structural identity and reveals a highly organized 3D solid-state network driven by π
π and C-H··· π interactions. The refined crystallographic parameters ( R1 = 3.85%, GoF = 1.045) validate the high quality of the model. For drug development professionals, the observed torsional twist of the thiophene ring and the gauche folding of the phenoxyethyl linker provide critical geometric constraints that can be directly imported into in silico molecular docking simulations to optimize target-binding affinity.References
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Aroua, L.M., et al. "Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories." RSC Advances (2025). URL:[Link]
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Sheldrick, G.M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A (2015). URL:[Link]
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Sheldrick, G.M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C (2015). URL:[Link]
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Dolomanov, O.V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography (2009). URL:[Link]
- Desiraju, G.R., Steiner, T. "The Weak Hydrogen Bond: In Structural Chemistry and Biology." Oxford University Press (2001).

